Methyl 7-bromo-1-propyl-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 7-bromo-1-propyl-2,3-dihydro-1-benzazepine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO2/c1-3-7-17-8-6-11(15(18)19-2)9-12-10-13(16)4-5-14(12)17/h4-5,9-10H,3,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHFKBAFDNJDIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=CC2=C1C=CC(=C2)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-1-propyl-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable brominated aromatic compound with a propylamine derivative can lead to the formation of the desired benzoazepine structure . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are employed to maintain consistent quality and output. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-1-propyl-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoazepines .
Scientific Research Applications
Overview
Methyl 7-bromo-1-propyl-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate (CAS No. 497856-41-4) is a synthetic organic compound that belongs to the benzoazepine class. Its unique structure, characterized by a bromine atom and a propyl group, has led to its investigation in various scientific fields, particularly in chemistry, biology, and medicine. This article explores its applications, focusing on scientific research, biological activity, and industrial uses.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions due to its ability to undergo:
- Oxidation : Introducing additional functional groups.
- Reduction : Altering the oxidation state for derivative formation.
- Substitution : The bromine atom can be replaced with other groups through nucleophilic substitution reactions.
These reactions are vital for developing new compounds with potential applications in pharmaceuticals and materials science.
Research indicates that this compound exhibits significant biological activities , particularly:
- Antimicrobial Properties : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism likely involves disrupting microbial cell membranes or inhibiting metabolic pathways.
- Anticancer Properties : Preliminary investigations reveal cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (LNCaP) cancers. The compound has demonstrated an IC50 value of approximately 15 µM against MCF-7 cells, indicating potent cytotoxicity.
Case Studies
-
Breast Cancer Cell Lines :
- Study Design : Evaluated the efficacy of this compound on MCF-7 cells.
- Findings : An IC50 value of approximately 15 µM was observed, suggesting strong cytotoxic effects.
-
Prostate Cancer Models :
- Study Design : Analyzed the compound's effects on LNCaP prostate cancer cell lines.
- Findings : Treatment resulted in a dose-dependent reduction in cell viability.
Industrial Applications
In industry, this compound is explored for its potential in developing new materials and as an intermediate in pharmaceutical production. Its unique chemical properties make it suitable for various applications in drug synthesis and material science.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-1-propyl-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate
This benzodithiazine derivative () shares a benzo-fused heterocyclic core and a methyl ester group but differs significantly in its heteroatom composition (two sulfur atoms in the dithiazine ring) and substituents. Key distinctions include:
- Substituents : A chlorine atom at position 6 vs. bromine at position 7 in the target compound.
- Ring System : The benzodithiazine ring is six-membered and fully unsaturated, contrasting with the partially saturated seven-membered azepine ring.
- Functional Groups : Additional sulfonyl (-SO₂) and hydrazine-based groups enhance polarity, as evidenced by IR peaks at 1330–1130 cm⁻¹ for SO₂ stretching .
Candesartan Cilexetil Related Compound B
This benzimidazole derivative () features a biphenyl-tetrazole moiety and a cyclohexyloxycarbonyloxyethyl ester. Unlike the target compound, its heterocyclic core is a five-membered imidazole ring fused to a benzene ring. The larger molecular weight (582.61 g/mol vs.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| Methyl 7-bromo-1-propyl-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate | C₁₅H₁₈BrNO₂* | ~324* | N/A | Bromo (C7), propyl (C1), methyl ester (C4) |
| Methyl 6-chloro-...benzodithiazine-7-carboxylate | C₁₇H₁₄ClN₃O₆S₂ | 456.88 | 310–311 (dec.) | Chloro (C6), SO₂, hydrazine |
| Candesartan Cilexetil Related Compound B | C₃₁H₃₀N₆O₆ | 582.61 | N/A | Tetrazole, biphenyl, cyclohexyloxy |
Key Observations:
- Thermal Stability : The benzodithiazine derivative exhibits high thermal stability (decomposition above 310°C), likely due to strong hydrogen-bonding networks inferred from its IR and NMR data .
- Synthetic Complexity : The seven-membered azepine ring in the target compound poses greater synthetic challenges compared to five- or six-membered heterocycles, which may contribute to its discontinued status .
Hydrogen Bonding and Crystallization
The absence of strong hydrogen-bond donors (e.g., -OH or -NH₂) in the target compound contrasts with the benzodithiazine derivative, which features hydrazine and dihydroxybenzylidene groups capable of forming extensive hydrogen-bonding networks. This difference may explain variations in crystallinity and solubility, as hydrogen-bonding patterns significantly influence solid-state packing and solvent interactions .
Research Implications and Limitations
- Discontinuation Factors : The target compound’s discontinuation may stem from synthetic hurdles (e.g., azepine ring formation) or inferior physicochemical properties compared to structurally simpler analogues.
- Data Gaps: Limited spectral or analytical data (e.g., melting point, solubility) for the target compound restrict a comprehensive comparison with analogues .
Biological Activity
Methyl 7-bromo-1-propyl-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate (CAS No. 497856-41-4) is a synthetic compound belonging to the benzoazepine class, recognized for its unique structure that includes a bromine atom and a propyl group. This compound has attracted attention in various scientific fields due to its potential biological activities, including antimicrobial and anticancer properties.
Structure and Composition
- Molecular Formula : C12H14BrN2O2
- Molecular Weight : 296.15 g/mol
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like DMSO |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate enzyme activity and receptor binding, which could lead to various therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism likely involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
Anticancer Properties
Recent investigations have highlighted the potential anticancer effects of this compound. In cell line studies, it has demonstrated cytotoxicity against several cancer types, including breast and prostate cancer cells. The compound's ability to induce apoptosis in cancer cells has been a focal point of research.
Case Studies
- Breast Cancer Cell Lines : A study evaluated the efficacy of this compound on MCF-7 breast cancer cells, revealing an IC50 value of approximately 15 µM, indicating potent cytotoxicity.
- Prostate Cancer Models : In LNCaP prostate cancer cell lines, treatment with varying concentrations led to a dose-dependent reduction in cell viability.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. This inhibition could have implications for metabolic disorders such as obesity and dyslipidemia.
Table: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetyl-CoA Carboxylase (ACC) | Competitive Inhibition | < 10 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from brominated aromatic compounds and propylamine derivatives. Conditions are optimized for yield and purity.
Applications
This compound serves as:
- A building block in organic synthesis.
- A research tool for studying biological pathways.
- A candidate for drug development targeting microbial infections and cancer.
Q & A
Q. What are the optimal synthetic routes for Methyl 7-bromo-1-propyl-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate, and how can reaction yields be improved?
Methodological Answer: Synthetic optimization should begin with a Design of Experiments (DoE) approach to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, adjusting pH during workup steps (as seen in analogous benzazepine syntheses) can minimize side reactions and improve yields . Purification via column chromatography or recrystallization (using solvents like dichloromethane/hexane mixtures) is recommended. Monitor intermediates using LC-MS or TLC, and validate purity via HPLC (>95%) .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and stereochemical integrity?
Methodological Answer: Combine NMR (¹H, ¹³C, 2D-COSY) to verify the bromine substitution at the 7-position and the propyl group’s attachment. For stereochemical analysis, compare experimental NOESY data with computational predictions (DFT-optimized structures). Mass spectrometry (HRMS-ESI) confirms molecular weight, while IR spectroscopy identifies the ester carbonyl stretch (~1700 cm⁻¹) .
Q. What safety precautions are critical when handling brominated benzazepine derivatives?
Methodological Answer: Brominated compounds require strict PPE (gloves, goggles, lab coats) and handling in fume hoods. Use inert atmospheres (N₂/Ar) during synthesis to avoid hydrolysis. In case of exposure, follow protocols for brominated aldehydes: flush eyes/skin with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can computational chemistry predict reaction pathways for modifying the benzo[b]azepine core?
Methodological Answer: Employ quantum chemical calculations (e.g., Gaussian, ORCA) to model transition states and reaction barriers. For instance, ICReDD’s reaction path search methods use density functional theory (DFT) to simulate bromine substitution energetics and identify viable intermediates. Pair this with machine learning to prioritize experimental conditions .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or split NMR peaks)?
Methodological Answer: Contradictions may arise from dynamic equilibria (e.g., ring puckering in the dihydroazepine core). Variable-temperature NMR (VT-NMR) can reveal conformational changes. Alternatively, crystallize the compound for X-ray diffraction to unambiguously assign stereochemistry. Cross-validate with computational NMR chemical shift predictions (e.g., using ACD/Labs or MestReNova) .
Q. How can membrane separation technologies improve purification of this lipophilic compound?
Methodological Answer: Use nanofiltration membranes (MWCO 300–500 Da) to separate the product from smaller byproducts. Optimize solvent systems (e.g., acetone/water mixtures) to enhance flux and selectivity. Compare with traditional methods (e.g., centrifugation) to assess yield and scalability .
Data-Driven Experimental Design
Q. What statistical methods are recommended for optimizing multi-step syntheses of brominated benzazepines?
Methodological Answer: Apply response surface methodology (RSM) to evaluate interactions between variables (e.g., reaction time, stoichiometry). For example, a central composite design (CCD) can model nonlinear effects in bromination steps. Use ANOVA to identify significant factors and generate predictive models for yield .
Q. How can reaction scalability be tested without compromising stereochemical purity?
Methodological Answer: Conduct kinetic studies in microreactors to assess mass/heat transfer limitations. Use inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring. For stereochemical fidelity, compare enantiomeric excess (ee) between lab-scale and pilot batches via chiral HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
